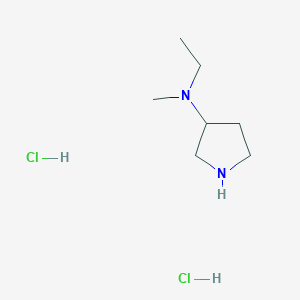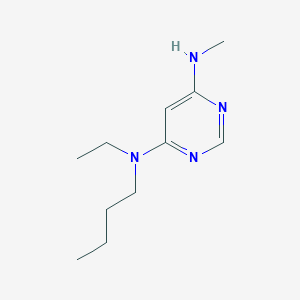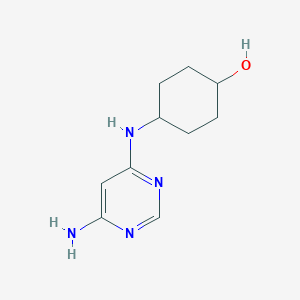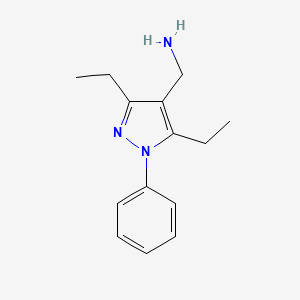![molecular formula C9H10N6 B1493030 7-(azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098026-32-3](/img/structure/B1493030.png)
7-(azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
Übersicht
Beschreibung
Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives are known for their diverse functionality and stereochemical complexity .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a subject of intense research for several decades . Various methods have been reported, including the reaction of 1,3-diketones with hydrazine , and the reaction of β-enaminones in pyrazolo[1,5-a]pyrimidine synthesis .
Molecular Structure Analysis
Pyrazole derivatives are N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One nitrogen is a pyrrole-type (proton donor) and the other is a pyridine-type (proton acceptor) .
Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They can undergo various reactions, including functionalization, substitution, and ring-opening reactions .
Physical And Chemical Properties Analysis
Pyrazoles have diverse and valuable synthetical, biological, and photophysical properties . The specific properties of a pyrazole derivative would depend on its particular structure and substituents.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Pyrazoles, including derivatives like the one mentioned, are prominent in medicinal chemistry due to their pharmacological properties. They often serve as scaffolds for synthesizing bioactive chemicals, playing a crucial role in drug discovery . The azidomethyl and cyclopropyl groups in the compound can potentially be modified to target specific biological pathways, making it a valuable candidate for the development of new therapeutic agents.
Material Science
Pyrazole derivatives have applications in material science, particularly in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic materials. The electronic properties of “7-(azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole” could be harnessed for creating advanced materials with specific optoelectronic characteristics .
Green Chemistry
The synthesis of pyrazole derivatives can be optimized using green chemistry principles, such as microwave-assisted reactions or multicomponent approaches. This not only makes the process more environmentally friendly but also can enhance the yield and purity of the final product. The compound’s structure may allow for innovative synthesis methods that align with the goals of sustainable chemistry .
Wirkmechanismus
Target of Action
Pyrazole derivatives, which include this compound, are known to interact with a wide range of biological targets . These targets often play crucial roles in various biological processes, including inflammation, cancer progression, and microbial infections .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways . For instance, some pyrazole derivatives inhibit the activity of certain enzymes, while others may bind to specific receptors, altering their function . The exact changes resulting from these interactions would depend on the specific target and the nature of the interaction.
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways . For example, some pyrazole derivatives have been found to inhibit key enzymes in the tricarboxylic acid cycle, leading to the death of pathogenic bacteria .
Pharmacokinetics
The pharmacokinetic properties of pyrazole derivatives can vary widely, and these properties are crucial for determining the bioavailability of the compound .
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities . These effects are likely the result of the compound’s interactions with its biological targets.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of pyrazole derivatives .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(azidomethyl)-6-cyclopropyl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6/c10-14-12-5-7-8(6-1-2-6)13-15-4-3-11-9(7)15/h3-4,6,13H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTFXKPRJFQXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=NC=CN3N2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Methyl-5,7-diazaspiro[2.5]octan-6-one](/img/structure/B1492953.png)

![1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1492961.png)

![3-[(2-Fluorophenyl)methylidene]azetidine](/img/structure/B1492963.png)




![3,3-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1492969.png)
